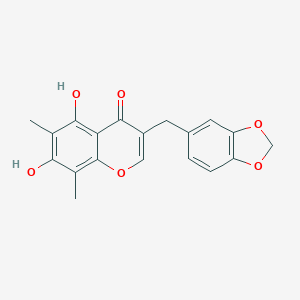

Methylophiopogonone A

概要

説明

メチロオフィオポゴノン A は、伝統的な中国医学で一般的に使用される植物であるオオバギボウシの塊根から単離されたホモイソフラボノイド化合物です。 この化合物は、その顕著な抗炎症作用により注目を集めています .

準備方法

合成経路と反応条件

メチロオフィオポゴノン A は、適切な前駆体を含む様々な化学反応によって合成できます。

工業生産方法

メチロオフィオポゴノン A の工業生産は、主にオオバギボウシの根からの抽出に依存しています。プロセスには、いくつかの段階が含まれます。

抽出: 根は、エタノールやメタノールなどのアルコール系溶媒を使用して溶媒抽出されます。

分離: 抽出物は、その後、液液抽出やクロマトグラフィーなどの技術を使用して分離されます。

化学反応の分析

Chemical Stability and Reactivity

Methylophiopogonone A exhibits relative stability under standard conditions but can undergo various chemical reactions:

-

Oxidation : The presence of hydroxyl groups makes it susceptible to oxidation, which can lead to the formation of quinones or other oxidized derivatives.

-

Reduction : Under reducing conditions, the compound may convert to its corresponding dihydro derivatives.

-

Acylation and Alkylation : The hydroxyl groups can participate in acylation or alkylation reactions, leading to the formation of esters or ethers.

Mass Spectrometry

Mass spectrometry (MS) is a crucial technique for analyzing this compound. The following data highlights its fragmentation pattern:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| This compound | 341 | 205/178 | 25 |

This data indicates that fragmentation occurs primarily at specific bonds within the molecule, providing insights into its structure and stability .

Chromatographic Techniques

High-performance liquid chromatography (HPLC) coupled with mass spectrometry has been effectively used for the separation and identification of this compound from complex plant extracts. The retention time and peak area under various conditions provide quantitative data essential for evaluating its concentration in different samples .

Biological Activities

This compound has been studied for its potential biological activities:

-

Neuroprotective Effects : Some studies suggest that it may exhibit neuroprotective properties, influencing pathways such as autophagy in neuronal cells .

-

Pharmacokinetic Interactions : Research indicates that when combined with other herbal compounds, this compound may alter pharmacokinetic profiles, affecting absorption and metabolism in vivo .

科学的研究の応用

Chemical Research Applications

Reference Compound in Chemistry

Methylophiopogonone A serves as a reference compound in studies of homoisoflavonoids. It is instrumental in understanding the chemical properties and behaviors of related compounds, aiding in the development of new synthetic methodologies and the exploration of structure-activity relationships.

Synthetic Routes

Research has documented various synthetic routes for producing this compound. These methods include solvent extraction from Ophiopogon japonicus roots, followed by purification techniques such as chromatography and crystallization to achieve high purity levels.

Biological Applications

Anti-Inflammatory Properties

this compound exhibits significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This property is particularly relevant in developing treatments for inflammatory diseases .

Antioxidant Activity

The compound has demonstrated antioxidant capabilities, effectively scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases .

Medical Applications

Potential in Cancer Treatment

Research indicates that this compound may play a role in cancer therapy. Studies have shown that it can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. For instance, it has been compared favorably against other extracts from Ophiopogon japonicus in terms of cytotoxic effects on human ovarian cancer cells (A2780) and lung cancer cells (NCI-H1299) .

Antiviral Activity

Recent investigations into the antiviral potential of this compound have revealed its binding affinity to SARS-CoV-2 proteins, suggesting it could be developed as a candidate for preventing COVID-19 infections. The compound's docking studies indicate promising interactions with viral proteins, highlighting its potential as a therapeutic agent during pandemics .

Industrial Applications

Pharmaceutical Development

The compound is being explored for its use in pharmaceuticals and nutraceuticals due to its diverse biological activities. Its incorporation into health supplements is being researched to leverage its anti-inflammatory and antioxidant properties for health benefits .

Data Table: Summary of Biological Activities

Case Studies

-

Anti-Cancer Efficacy Study

A comparative study analyzed the cytotoxic effects of various extracts from Ophiopogon japonicus, revealing that extracts rich in this compound exhibited stronger cytotoxic effects against A2780 human ovarian cancer cells compared to those with lower concentrations of this compound . -

Antiviral Potential Assessment

Docking studies conducted on this compound indicated its potential as an antiviral agent against SARS-CoV-2, with binding affinities comparable to established antiviral drugs, suggesting it could be further developed as a therapeutic option during viral outbreaks .

作用機序

メチロオフィオポゴノン A は、いくつかの分子標的と経路を通じてその効果を発揮します。

抗炎症作用: 炎症性サイトカインとメディエーターの産生を阻害します。

抗酸化作用: この化合物は、フリーラジカルを捕捉し、酸化ストレスを軽減します。

類似化合物との比較

メチロオフィオポゴノン A は、その特定の構造と生物活性により、ホモイソフラボノイドの中で独特です。類似の化合物には、以下が含まれます。

メチロオフィオポゴノン B: 類似の抗炎症作用を持つ別のホモイソフラボノイド。

オフィオポゴノン A: 異なる化学的性質と生物活性を持つ関連化合物

メチロオフィオポゴノン A は、その強力な抗炎症作用と抗酸化作用により際立っており、さらなる研究開発のための貴重な化合物となっています .

生物活性

Methylophiopogonone A (MPA) is a homoisoflavonoid compound derived primarily from the plant Ophiopogon japonicus. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. The following sections detail the biological activity of MPA, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structural framework, which includes hydroxy groups at positions 5 and 7 and methyl groups at positions 6 and 8. Its molecular formula is C₁₈H₁₈O₅, with a molecular weight of 344.33 g/mol. The specific arrangement of these functional groups significantly influences its biological activities.

1. Anti-Inflammatory Effects

Research indicates that MPA exhibits significant anti-inflammatory properties. In vitro and in vivo studies have demonstrated its ability to suppress the production of inflammatory mediators such as cytokines and chemokines, which are crucial in the development of various inflammatory diseases.

- MPA modulates immune cell activity, potentially offering therapeutic benefits for autoimmune disorders.

- It inhibits pathways involved in inflammation, thereby reducing tissue damage associated with chronic inflammatory conditions.

2. Neuroprotective Effects

MPA has shown promise in protecting neuronal cells from death induced by neurotoxic agents, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Research Findings

- Studies indicate that MPA can enhance cognitive function in animal models, which may translate to benefits in age-related cognitive decline.

3. Anticancer Activity

MPA has been evaluated for its anticancer properties, particularly against various cancer cell lines. In a study assessing its cytotoxic effects on A2780 ovarian cancer cells, MPA exhibited an IC₅₀ value ranging between 2.61 and 8.25 μM, indicating significant anticancer activity compared to other compounds .

Case Studies

- A comprehensive analysis of extracts from Ophiopogon japonicus revealed that MPA contributes to the overall anticancer effects observed in these extracts .

- The compound's mechanism involves inducing apoptosis in cancer cells, thereby inhibiting tumor growth .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds regarding their structure and unique properties:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Methylophiopogonone B | Similar to MPA but with different substitution patterns | Exhibits strong antioxidant activity |

| Ophiopogonanone | Lacks methyl groups but retains hydroxy substitutions | Notable for its anti-inflammatory properties |

| Isoflavones | Contain a similar benzopyran structure but differ in ring saturation | Known for estrogenic activity |

MPA is distinct due to its specific arrangement of hydroxy and methyl groups, which significantly influences its biological activities compared to these similar compounds.

特性

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-9-16(20)10(2)19-15(17(9)21)18(22)12(7-23-19)5-11-3-4-13-14(6-11)25-8-24-13/h3-4,6-7,20-21H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTZLTCWRDPAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC4=C(C=C3)OCO4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Methylophiopogonone A compare to other compounds found in Ophiopogon japonicus in terms of anticancer activity?

A2: Research comparing different extracts of Ophiopogon japonicus and their components revealed that extracts rich in this compound and Ophiopogonin D’ demonstrated stronger cytotoxic effects against A2780 human ovarian cancer cells compared to extracts with lower concentrations of these compounds []. This suggests that both this compound and Ophiopogonin D’ may contribute significantly to the anticancer properties of Ophiopogon japonicus [].

Q2: What is the chemical structure of this compound?

A3: this compound is a homoisoflavonoid with the chemical formula C18H16O5 [, ]. Its structure consists of a chromone backbone with a 3-(3,4-methylenedioxybenzyl) substituent at the 3-position and methyl groups at the 6- and 8- positions. This structure was confirmed through synthesis and spectroscopic analysis [].

Q3: What are the main analytical methods used to identify and quantify this compound in plant material?

A4: Researchers often use a combination of extraction techniques and chromatographic methods to isolate and analyze this compound. One common approach involves pressurized liquid extraction followed by high-performance liquid chromatography coupled with diode-array detection and evaporative light scattering detection (HPLC-DAD-ELSD) []. This method enables the simultaneous determination of this compound alongside other key compounds in Ophiopogon japonicus [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。